Praziquantel

Stereochemistry Schistosomiasis Preclinical Efficacy

Praziquantel (PZQ, CAS 135526-78-2) is a racemic mixture of (R)- and (S)-enantiomers, belonging to the pyrazinoisoquinoline class of anthelmintic agents. It is the frontline therapeutic for all forms of human schistosomiasis, endorsed by the World Health Organization as an essential medicine, and also serves as the drug of choice for a wide spectrum of other parasitic flatworm infections including cysticercosis and opisthorchiasis.

Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
CAS No. 135526-78-2
Cat. No. B144689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePraziquantel
CAS135526-78-2
SynonymsBiltricide
Cesol
Cisticid
Cysticide
Droncit
Drontsit
EMBAY 8440
Prasiquantel
Praziquantel
Praziquantel, (+-)-Isomer
Praziquantel, (R)-Isomer
Praziquantel, (S)-Isomer
Pyquiton
Traziquantel
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
InChIInChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2
InChIKeyFSVJFNAIGNNGKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility400 mg/L
0.00 M
3.81e-01 g/L
>46.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Praziquantel (CAS 135526-78-2): The Racemic Anthelmintic Gold Standard for Schistosomiasis and Beyond


Praziquantel (PZQ, CAS 135526-78-2) is a racemic mixture of (R)- and (S)-enantiomers, belonging to the pyrazinoisoquinoline class of anthelmintic agents [1]. It is the frontline therapeutic for all forms of human schistosomiasis, endorsed by the World Health Organization as an essential medicine, and also serves as the drug of choice for a wide spectrum of other parasitic flatworm infections including cysticercosis and opisthorchiasis [2]. However, the compound's clinical performance is critically modulated by stereochemistry: the schistosomicidal activity is almost exclusively conferred by the (R)-enantiomer, while the (S)-enantiomer is largely inactive but contributes to the drug's bitter taste and increased pill burden [3].

Beyond the Racemate: Why (R)-Praziquantel and Formulation Quality Dictate Therapeutic Outcomes


Substituting racemic praziquantel with its enantiopure form or even among generic formulations is not a trivial matter of chemical equivalence; it directly impacts dose requirements, patient adherence, and clinical efficacy. The presence of the inactive (S)-enantiomer in the racemate necessitates twice the active dose and is the primary driver of the drug's notoriously bitter taste, a key factor in pediatric non-compliance [1]. Furthermore, significant differences in dissolution and bioavailability among generic tablet brands can lead to up to a 30% reduction in systemic drug exposure, translating directly into a risk of treatment failure [2]. Even crystalline polymorphism can drastically alter pharmacokinetics: a polymorph B formulation demonstrates a two-fold higher ED50 compared to standard PZQ in vivo, underscoring that not all praziquantel is created equal [3].

Quantitative Differentiation of Praziquantel Against its Closest Comparators and Analogs


Superior In Vivo Potency of (R)-Praziquantel Enantiomer Over Racemate and (S)-Enantiomer in Schistosoma haematobium Model

The (R)-enantiomer of praziquantel demonstrates 5.17-fold higher in vivo potency than the (S)-enantiomer against Schistosoma haematobium infection in hamsters [1]. While racemic PZQ achieves a worm burden reduction (WBR) of 99.3% at a high dose of 250 mg/kg, (R)-PZQ achieves a near-equivalent WBR of 98.5% at just half the dose (125 mg/kg), confirming the active component's dose-sparing potential [1].

Stereochemistry Schistosomiasis Preclinical Efficacy

In Vitro Schistosomicidal Activity: R-Praziquantel is 501-Fold More Potent Than S-Praziquantel

The stereospecificity of praziquantel's action is most pronounced in vitro, where (R)-PZQ exhibits an IC50 value 501 times lower than that of (S)-PZQ against adult Schistosoma haematobium worms [1]. Racemic PZQ shows intermediate potency, reflecting the dilution of the active enantiomer.

Stereochemistry In Vitro Potency

Higher Cure Rates Compared to Historical Alternatives Oxamniquine and Metrifonate in Schistosomiasis

In a comparative clinical study, racemic praziquantel (40 mg/kg single dose) achieved numerically higher cure rates than oxamniquine (25 mg/kg) for Schistosoma mansoni and metrifonate (10 mg/kg x3) for S. haematobium, alongside a more favorable side-effect profile [1].

Comparative Efficacy Schistosomiasis Clinical Trial

Cure Rate Parity with Selected Artemisinin-Based Combinations in Recent Head-to-Head Trial

While praziquantel monotherapy is the current standard of care, a 2024 head-to-head non-inferiority trial in Kenyan children demonstrated that its cure rate for Schistosoma mansoni is not significantly improved by the addition of certain artemisinin-based combinations [1]. This reinforces the continued standalone value of PZQ in specific treatment contexts.

Combination Therapy Schistosomiasis Pediatric Randomized Controlled Trial

Up to 30% Variation in Bioavailability Among Generic Praziquantel Tablet Formulations

Significant differences in dissolution and disintegration properties among generic praziquantel tablet brands directly translate into variable systemic exposure [1]. Compared to the original reference brand, generic formulations exhibited relative bioavailabilities as low as 69.86%, a reduction that is clinically meaningful and associated with a risk of therapeutic failure [1].

Pharmaceutics Bioequivalence Formulation Quality

ED50 of Standard Praziquantel is Half that of a Crystalline Polymorph Formulation in Murine Model

Even when the same racemic praziquantel molecule is used, the solid-state form (polymorph) can drastically alter in vivo performance. Standard PZQ was found to be approximately twice as potent as a polymorph B formulation in a mouse model of Schistosoma mansoni, a difference attributed to superior pharmacokinetics [1].

Pharmaceutics Polymorphism In Vivo Efficacy

Optimized Applications of Praziquantel Driven by Evidence-Based Differentiation


High-Content Screening and Target Deconvolution Studies

For research focused on mechanism of action (MOA) studies, particularly those involving schistosome calcium channels and tegumental disruption, the use of enantiopure (R)-Praziquantel is paramount. As established, (R)-PZQ is the sole contributor to antischistosomal activity, exhibiting a 501-fold higher in vitro potency than (S)-PZQ [1]. Utilizing the racemate in such experiments introduces a large excess of an inactive isomer that may produce off-target effects or confound high-content imaging and calcium flux assays. Procurement of enantiopure (R)-PZQ, therefore, ensures greater assay specificity, reduces required compound concentrations, and yields cleaner data for target identification and validation studies [1].

Pediatric Drug Development and Taste-Masking Formulation Research

The development of pediatric-friendly formulations is a critical global health priority, directly hindered by the extreme bitterness of racemic praziquantel. Evidence confirms that the (S)-enantiomer is the primary source of this bitter taste, and switching to enantiopure (R)-PZQ both halves the required dose and significantly improves palatability [2]. For pharmaceutical scientists developing oral dispersible tablets, mini-tablets, or novel taste-masked formulations, the procurement of (R)-PZQ API is the logical, evidence-backed choice. This approach directly addresses the major compliance barrier in treating school-age children for schistosomiasis [2].

Quality Assurance and Bioequivalence Benchmarking for Large-Scale Procurement

For public health programs and large-scale drug tenders, the risk of procuring substandard generic praziquantel is not theoretical. Bioavailability studies have quantified a variance of up to 30% in systemic exposure between different tablet brands, a difference attributed to poor disintegration and dissolution [3]. Furthermore, the existence of poorly performing crystalline polymorphs with twice the ED50 highlights the need for solid-state characterization [4]. Therefore, procurement specifications must mandate (1) proof of bioequivalence against a reference standard (e.g., Biltricide) and (2) documentation of the API's crystalline form (e.g., via XRPD) to ensure that the procured product will deliver the expected therapeutic efficacy in mass drug administration campaigns.

Combination Therapy Regimens for Juvenile Worm Clearance and Resistance Mitigation

While praziquantel monotherapy is highly effective against adult schistosomes, its limitation against juvenile worms is a well-documented driver of reinfection and a risk factor for emerging resistance [5]. In this context, the value of PZQ lies in its use as part of a rational combination strategy. Recent clinical evidence shows that combining PZQ with artemisinin-based combinations (specifically artesunate-mefloquine or dihydroartemisinin-piperaquine) maintains high cure rates and may offer the added benefit of targeting the juvenile worm stage [6]. For researchers and programs designing next-generation treatment protocols, praziquantel API should be procured alongside these partner drugs to evaluate and deploy combination therapies that address the full parasite lifecycle and mitigate the long-term risk of monotherapy failure.

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